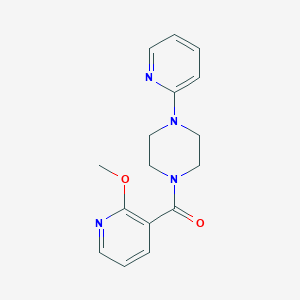

(2-Methoxypyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Methoxypyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPM is a small molecule that belongs to the class of pyridine derivatives and has a molecular weight of 357.42 g/mol.

Aplicaciones Científicas De Investigación

- Aromatic Ketone Synthesis : The compound serves as a valuable intermediate for aromatic ketones. Researchers have explored copper-catalyzed Csp3-H oxidation of pyridin-2-yl-methanes to produce pyridin-2-yl-methanones under mild conditions. These aromatic ketones find applications in pharmaceutical synthesis .

- Dual PPTase Inhibition : The compound’s structural features make it a potential antibacterial agent. Simultaneously targeting both AcpS-PPTase and Sfp-PPTase enzymes could effectively halt bacterial proliferation .

- Organic Synthesis and Medicinal Chemistry : Traditionally challenging to access, this hindered amine provides a chemically differentiated building block. It’s valuable for preparing drug candidates containing hindered amine motifs .

- Anti-Tumor Properties : Gold complexes, including those derived from this compound, have gained attention as anti-tumor agents. Auranofin, originally developed for arthritis treatment, displayed strong anti-proliferative effects in vitro and in vivo .

- Nucleophilic and Amidation Reactions : The compound contains borate and sulfonamide groups, making it useful for organic synthesis. Characterization studies include NMR, IR, and mass spectrometry .

- Mechanistic Insights : The compound’s transformation involves water as the single oxygen source during oxidation. Understanding such reactions contributes to new insights in synthetic chemistry .

Transition Metal Catalysis

Antibacterial Agents

Hindered Amine Building Block

Gold Complexes for Drug Design

Borate and Sulfonamide Chemistry

Water-Involving Oxidation Reactions

Propiedades

IUPAC Name |

(2-methoxypyridin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-22-15-13(5-4-8-18-15)16(21)20-11-9-19(10-12-20)14-6-2-3-7-17-14/h2-8H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTIIUZNCWQYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2649713.png)

![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)

![9-(4-Chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/structure/B2649723.png)

![N-[(1R,5S)-3-(3,4-Dihydro-2H-thiochromene-4-carbonyl)-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enamide](/img/structure/B2649729.png)